Product packaging for 2-Phenylcyclohexane-1,3-dione(Cat. No.:CAS No. 56964-05-7)

2-Phenylcyclohexane-1,3-dione

Cat. No.: B13980828
CAS No.: 56964-05-7
M. Wt: 188.22 g/mol
InChI Key: BMLKSMGUVMXKQS-UHFFFAOYSA-N
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Description

2-Phenylcyclohexane-1,3-dione (CAS 56964-05-7) is a high-value cyclic 1,3-diketone with significant utility in organic synthesis and chemical research. Its structure serves as a versatile precursor for generating acylketene intermediates, which are highly reactive species used in the synthesis of diverse heterocyclic compounds and complex molecular architectures . This compound is part of a family of phenyl-substituted cyclohexane-1,3-diones noted for their application as plasticizers in polymers and as penetrating agents in various industrial fields . Furthermore, structurally related phenylcyclohexane-1,3-dione derivatives have demonstrated important biological activities and are investigated for their potential in agricultural chemistry . As a building block, it enables access to various pharmacophores and functional materials, making it a compound of interest for researchers in medicinal chemistry and materials science. This product is intended for research and development purposes only and is not classified as a drug, food additive, or household chemical. It is strictly for laboratory use by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B13980828 2-Phenylcyclohexane-1,3-dione CAS No. 56964-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56964-05-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-phenylcyclohexane-1,3-dione

InChI

InChI=1S/C12H12O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2

InChI Key

BMLKSMGUVMXKQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Phenylcyclohexane 1,3 Dione and Its Derivatives

Direct C-2 Phenylation Approaches

Direct introduction of a phenyl group onto the second carbon of the cyclohexane-1,3-dione ring is a common and efficient strategy. This can be achieved through several catalytic methods.

Transition-Metal Catalyzed Phenylation Reactions

Transition metals play a pivotal role in facilitating the formation of the C-C bond between the cyclohexane-1,3-dione core and a phenyl group. Rhodium and copper are notable catalysts in these transformations.

A significant advancement in this area involves the use of rhodium(II) acetate (B1210297) to catalyze the decomposition of diazodimedone. The resulting diketocarbene readily reacts with benzene (B151609) at room temperature. This formal C-H insertion into a benzene molecule produces 5,5-dimethyl-2-phenylcyclohexane-1,3-dione in a high yield of 88%. lookchem.com

Recent research has also explored the 1,3-insertions of rhodium(II) azavinyl carbenes, which are generated from 1-sulfonyl-1,2,3-triazoles. nih.gov These reactions demonstrate the versatility of rhodium catalysis in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Table 1: Rhodium(II)-Catalyzed Synthesis of 2-Phenylcyclohexane-1,3-dione Derivatives
Starting MaterialCatalystReactantProductYieldReference
DiazodimedoneRhodium(II) acetateBenzene5,5-Dimethyl-2-phenylcyclohexane-1,3-dione88% lookchem.com

Copper catalysts offer an efficient and environmentally friendly route for C-N bond formation in the arylation of amines using aryliodonium ylides derived from 1,3-cyclohexanedione (B196179). nih.govbeilstein-journals.org For instance, copper sulfate (B86663) has been effectively used in the N-arylation of various primary and secondary amines with these ylides in water, providing good to excellent yields of the corresponding diarylamines and tertiary amines. nih.govbeilstein-journals.org

While these methods primarily focus on N-arylation, the underlying reactivity of the iodonium (B1229267) ylide, which is derived from cyclohexane-1,3-dione, highlights a potential pathway for C-phenylation. nih.govbeilstein-journals.orgbeilstein-journals.org Further research has demonstrated the utility of copper(I) chloride in catalyzing the intramolecular O-arylation of 2-(2-bromobenzyl)cyclohexane-1,3-diones to synthesize 2,3,4,9-tetrahydro-1H-xanthen-1-ones with high yields. acs.orgbgu.ac.il This showcases the versatility of copper catalysis in forming aryl bonds with the cyclohexane-1,3-dione scaffold.

Table 2: Copper-Mediated Reactions Involving Cyclohexane-1,3-dione Derivatives
SubstrateCatalystReagentProduct TypeYieldReference
Aniline and 2-(phenyl-λ3-iodaneylidene)cyclohexane-1,3-dioneCu(OTf)2-Diphenylamine15% nih.gov
Primary arylamines and 2-((4-methoxyphenyl)-λ3-iodaneylidene)cyclohexane-1,3-dioneCuSO4·5H2O-Diarylamines74-86% nih.govbeilstein-journals.org
2-(2-bromobenzyl)-cyclohexane-1,3-dionesCuClPivalic acid, Cs2CO32,3,4,9-Tetrahydro-1H-xanthen-1-ones83-99% acs.orgbgu.ac.il

Organocatalytic Routes to 2-Phenylated Cyclohexane-1,3-diones

Organocatalysis presents a metal-free alternative for the synthesis of complex molecules. rsc.orgacs.orgacs.org An efficient, visible-light-mediated organocatalytic method has been developed for the diazenylation of 1,3-diones using aryldiazonium salts. researchgate.net This Csp3-H functionalization proceeds in excellent yields and can be performed in water, highlighting its green chemistry credentials. researchgate.net While this method introduces an aryldiazenyl group, it demonstrates the feasibility of forming a C-N bond at the C-2 position, which could potentially be adapted for C-C bond formation to introduce a phenyl group.

Aryl Transfer Reactions at the C-2 Position

Aryl transfer reactions represent another direct approach to C-2 phenylation. Research has shown that 2-bromobenzoic acids can undergo an α-arylation with cyclohexane-1,3-diones. This reaction is catalyzed by a combination of copper(I) iodide and L-proline in the presence of cesium carbonate to yield 1H-benzo[c]chromene-1,6(2H)-diones. researchgate.net

Synthesis via Functional Group Interconversion at C-2

An alternative synthetic strategy involves the initial placement of a different functional group at the C-2 position, which is then converted to a phenyl group. An example of this approach is the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with amines. This reaction leads to a ring-opening cyclization, providing rapid access to 2-substituted 4-hydroxyindoles, demonstrating a method of functionalizing the C-2 position for further transformations. nii.ac.jp

Furthermore, β-enaminones derived from cyclohexane-1,3-diones are versatile precursors for synthesizing a variety of nitrogen and oxygen-containing heterocycles. tandfonline.com These enaminones can undergo reactions with various partners to create complex molecular architectures, indicating the potential for functional group interconversion at the C-2 position to ultimately install a phenyl group.

Halogenation-Substitution Pathways (e.g., from 2-halo-cyclohexane-1,3-diones)

The introduction of a phenyl group at the C2 position of a cyclohexane-1,3-dione ring can be effectively achieved through a halogenation-substitution sequence. This method typically involves the initial halogenation of the cyclohexane-1,3-dione precursor at the reactive C2 position, followed by a substitution reaction with a phenyl-containing nucleophile.

A common strategy involves the α-halogenation of cyclohexane-1,3-dione to form a 2-halo-cyclohexane-1,3-dione intermediate. This intermediate is then susceptible to nucleophilic substitution. For instance, reaction with a phenylating agent, such as a phenyl Grignard reagent or a phenylboronic acid in the presence of a suitable catalyst, can introduce the phenyl group. The reactivity of the 2-halo-cyclohexane-1,3-dione is enhanced by the electron-withdrawing nature of the two carbonyl groups, which facilitates the displacement of the halide.

An example of this pathway involves the reaction of 2-bromocyclohexane-1,3-dione (B42612) with a phenylating agent. The success of this reaction is often dependent on the choice of base and solvent. For instance, the use of a non-nucleophilic base is crucial to prevent side reactions.

Enol Ether or Enamine Mediated Routes

Enol ethers and enamines of cyclohexane-1,3-dione are valuable intermediates for the synthesis of this compound. These derivatives exhibit altered reactivity at the C2 position, enabling facile arylation.

Enol Ether Route: Cyclohexane-1,3-dione can be converted to its enol ether, for example, 2-methoxycyclohex-2-en-1-one, by treatment with an appropriate reagent like diazomethane. rsc.org This enol ether can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a phenylboronic acid or a phenyltin reagent, respectively, to introduce the phenyl group at the C2 position. Subsequent hydrolysis of the enol ether regenerates the dione (B5365651) functionality, yielding this compound.

Enamine Route: Similarly, the reaction of cyclohexane-1,3-dione with a secondary amine, such as morpholine (B109124) or pyrrolidine, affords the corresponding enamine. ucl.ac.uk These enamines are nucleophilic at the C2 position and can react with electrophilic phenylating agents. For instance, reaction with a diaryliodonium salt can lead to the formation of this compound. uab.cat The use of enamines provides a mild and efficient method for C-C bond formation. ucl.ac.uk A specific example is the reaction between a morpholine derivative and an allenyl methyl ketone, which affords a bicyclo[3.2.1]octane scaffold. ucl.ac.uk

Multi-Component and Domino Reaction Sequences

Multi-component and domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound and its derivatives from simple starting materials in a single pot.

Annulation Reactions Incorporating Phenylated Precursors

Annulation reactions, particularly the Robinson annulation, are powerful tools for the construction of cyclohexenone rings. pearson.com To synthesize this compound derivatives, a phenylated precursor can be employed in a Michael addition followed by an intramolecular aldol (B89426) condensation. pearson.com For example, the reaction of a β-keto ester or a diketone with a phenyl-substituted α,β-unsaturated ketone can lead to the formation of a phenyl-substituted cyclohexanedione. pearson.comscribd.com

A study by Patel and Borah demonstrated the synthesis of 4-hydroxy-3-arylindolin-2-ones through a phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. acs.org This reaction proceeds via a Michael addition, followed by in situ generation of hydroxamic acid, dehydration, and isomerization. acs.org

Condensation and Cyclization Methodologies

Condensation reactions are fundamental to the synthesis of this compound. A classic approach involves the Michael addition of a nucleophile to a phenyl-containing acceptor, followed by cyclization. For instance, the addition of ethyl γ-phenylacetoacetate to ethyl 3,4-dimethoxycinnamate, followed by hydrolysis, yields 5-(3,4-dimethoxyphenyl)-2-phenylcyclohexane-1,3-dione. rsc.org

Another versatile method is the Knoevenagel condensation. The reaction of an aromatic aldehyde with a 1,3-dicarbonyl compound, followed by a Michael addition and cyclization, can produce highly substituted cyclohexane-1,3-diones. For instance, a three-component reaction involving an N-substituted 2-amino-4-cyanopyrrole, an aldehyde, and 5-phenylcyclohexane-1,3-dione (B1588847) can yield carbocyclic fused 7-azaindoles. acs.orgnih.govresearchgate.net

Domino Knoevenagel/Michael addition/C-acylation reactions have also been developed. The three-component reaction of Meldrum's acid, 1,3-bis-(benzotriazol-1-yl)propan-2-one, and an aldehyde can produce 2,4-bis-(benzotriazol-1-yl)cyclohexane-1,3-diones. arkat-usa.org

Stereoselective and Enantioselective Synthetic Approaches

The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is of great importance, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity. For example, chiral Brønsted acids can promote the enantioselective enolization of prochiral 1,3-cyclohexanediones, leading to the formation of nonalactones with distant stereocenters. rsc.org In one study, a copper(I) iodide/L-proline catalyst system was used for the synthesis of this compound from 1,3-cyclohexanedione and iodobenzene, although the enantioselectivity was not reported in this specific instance. uni-koeln.de

Domino reactions can also be designed to be stereoselective. A rhodium-catalyzed reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols has been shown to generate cyclopentanes with four new stereogenic centers with high stereoselectivity. nih.gov While this example does not directly produce a cyclohexane-1,3-dione, the principles of controlling stereochemistry in a multi-step cascade are relevant.

The synthesis of bicyclic compounds with controlled stereochemistry has also been achieved through Michael-aldol type annulations of substituted 1,3-cyclohexanediones with enals. ucl.ac.uk This approach can provide bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives with good to excellent yields and appreciable stereocontrol. ucl.ac.uk

Data Tables

Table 1: Synthetic Methodologies for this compound Derivatives

MethodPrecursorsKey Reagents/CatalystsProduct Type
Halogenation-Substitution2-Halo-cyclohexane-1,3-dione, Phenylating agentBaseThis compound
Enol Ether RouteCyclohexane-1,3-dione, Phenylboronic acidDiazomethane, Pd catalystThis compound
Enamine RouteCyclohexane-1,3-dione, Secondary amine, Diaryliodonium salt-This compound
Robinson Annulationβ-Keto ester/Diketone, Phenyl-substituted α,β-unsaturated ketoneBasePhenyl-substituted cyclohexenone
Condensation-CyclizationEthyl γ-phenylacetoacetate, Ethyl 3,4-dimethoxycinnamateBase5-(3,4-Dimethoxyphenyl)-2-phenylcyclohexane-1,3-dione rsc.org
Multi-component ReactionN-substituted 2-amino-4-cyanopyrrole, Aldehyde, 5-Phenylcyclohexane-1,3-dione-Carbocyclic fused 7-azaindole (B17877) acs.orgnih.govresearchgate.net

Table 2: Examples of Synthesized this compound Derivatives and Intermediates

Compound NameSynthetic MethodReference
5-(3,4-Dimethoxyphenyl)-2-phenylcyclohexane-1,3-dioneCondensation-Cyclization rsc.org
2-Diazo-5-phenyl-cyclohexane-1,3-dioneDiazotization of 5-phenyl-cyclohexane-1,3-dione prepchem.com
2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dioneCondensation smolecule.com
2-((Dimethylamino)methylene)-5-phenylcyclohexane-1,3-dioneCondensation googleapis.com
2-Acetyl-5-phenylcyclohexane-1,3-dioneO-C isomerization of enol ester nih.gov

Reactivity and Mechanistic Investigations of 2 Phenylcyclohexane 1,3 Dione

Keto-Enol Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, 2-phenylcyclohexane-1,3-dione exists in equilibrium between its keto and enol tautomers. The presence of two carbonyl groups in a 1,3-relationship significantly increases the acidity of the α-hydrogens, facilitating the formation of the enol form. libretexts.org The equilibrium position is influenced by factors such as the solvent and the electronic nature of substituents. In non-polar solvents, the keto form is generally favored, while polar solvents can stabilize the enol form through hydrogen bonding. For 1,3-cyclohexanedione (B196179) derivatives, the enol form can be further stabilized by intramolecular hydrogen bonding and conjugation. libretexts.org The introduction of a phenyl group at the C-2 position can influence this equilibrium.

The relative stability of the keto and enol forms is a critical determinant of the compound's reactivity. The enol form, with its nucleophilic double bond, is susceptible to attack by electrophiles, while the keto form's carbonyl carbons are electrophilic centers.

Table 1: Factors Influencing Keto-Enol Tautomerism

FactorInfluence on Equilibrium
Solvent Polarity Polar solvents stabilize the enol form.
Intramolecular Hydrogen Bonding Stabilizes the enol form. libretexts.org
Conjugation Conjugation of the enol with the phenyl ring can provide additional stabilization. libretexts.org

Nucleophilic Reactivity at the C-2 Position

The carbon atom at the C-2 position of this compound, situated between two electron-withdrawing carbonyl groups, is highly activated and serves as a key center for nucleophilic reactivity.

The enolate of this compound, readily formed under basic conditions, is a potent nucleophile that reacts with a variety of electrophiles. This reactivity allows for the introduction of diverse functional groups at the C-2 position. For instance, reactions with electrophilic sulfur reagents have been studied to understand the nucleophilicity of cyclic β-dicarbonyl compounds. rsc.orgnih.gov The rate of these reactions is influenced by the pKa of the C-2 proton and the equilibrium between the keto and enol forms. rsc.orgnih.gov

The enolate of this compound can be alkylated by treatment with alkyl halides. libretexts.org This SN2 reaction is a fundamental method for forming new carbon-carbon bonds at the α-position of carbonyl compounds. libretexts.org The choice of base and reaction conditions is crucial to ensure efficient enolate formation and prevent side reactions. libretexts.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed for the direct alkylation of monocarbonyl compounds to achieve complete conversion to the enolate. libretexts.org For β-dicarbonyl systems like this compound, weaker bases such as sodium ethoxide can be sufficient. libretexts.org

The enolate of this compound can act as a nucleophile in Michael additions, a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. wm.edu The reaction of 1,3-cyclohexanediones with α,β-unsaturated aldehydes can lead to the formation of bicyclic compounds through a domino Michael-aldol sequence. ucl.ac.uk

Electrophilic Reactivity of the Carbonyl Centers

The carbonyl carbons of this compound are electrophilic and susceptible to attack by nucleophiles. This reactivity is typical of ketones and allows for a variety of transformations. smolecule.com For instance, condensation reactions with amines can occur, leading to the formation of enaminones. csic.es The reaction with aromatic aldehydes in the presence of a catalyst can yield xanthene derivatives through a sequence of Knoevenagel condensation and Michael addition. researchgate.net

Cycloaddition and Pericyclic Reactions

The enedione system within the enol form of this compound can participate in cycloaddition reactions. These pericyclic reactions are valuable for the construction of cyclic and polycyclic systems. libretexts.orgyoutube.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where the enedione can act as a dienophile. libretexts.org The reactivity in these reactions is governed by the frontier molecular orbitals (HOMO and LUMO) of the reacting species. libretexts.org Furthermore, derivatives of this compound, such as spirocyclopropanes, can undergo ring-opening cyclizations, which can be considered formal [5+1] cycloadditions to form six-membered rings. semanticscholar.org

Rearrangement Pathways and Ring Transformations

While specific rearrangement pathways focusing solely on this compound are not extensively detailed in the provided search results, the chemistry of related 1,3-dicarbonyl compounds provides insights into potential transformations. For instance, the Wolff rearrangement of a diazo derivative of 5-phenylcyclohexane-1,3-dione (B1588847), formed through nitrogen extrusion, leads to the formation of a ketene (B1206846) intermediate which can be trapped by nucleophiles like n-butanol to yield a ring-contracted cyclopentanecarboxylate (B8599756) product. nih.gov This suggests that under appropriate conditions, this compound could undergo analogous ring contractions.

Furthermore, the general class of cyclohexane-1,3-dione derivatives is known to participate in various rearrangement reactions. For example, enol esters derived from cyclohexane-1,3-diones can undergo a DMAP-catalyzed rearrangement. Although this example does not use the phenyl-substituted variant, it highlights a potential pathway for rearrangement.

Ring transformations are also a key aspect of the reactivity of cyclohexane-1,3-diones. They can undergo intramolecular cyclization, such as the Dieckmann cyclization, to form fused bicyclic systems under the influence of reagents like aluminum(III) chloride. Additionally, the reaction of 5-phenyl-1,3-cyclohexanedione with specific alkylating agents followed by cyclization and dehydrogenation has been shown to produce phenanthrene (B1679779) derivatives, demonstrating a significant ring transformation. journalcra.com

Metal-Mediated and Catalytic Transformations

This compound and its derivatives are valuable substrates and precursors in a variety of metal-mediated and catalytic reactions.

Role in Organocatalysis and Ligand Design

Cyclohexane-1,3-dione derivatives have been recognized for their utility in organocatalysis. smolecule.com Their ability to form enolates makes them suitable nucleophiles in various carbon-carbon bond-forming reactions. While the direct application of this compound as an organocatalyst is not explicitly detailed, its structural motifs are found in compounds used in asymmetric catalysis. smolecule.com The dicarbonyl moiety is a key feature that can be exploited in the design of chiral ligands for asymmetric metal catalysis, although specific examples involving this compound as a ligand were not found in the provided results. The broader class of 1,3-diketones are known to be valuable ligands for transition metal-catalyzed reactions. acs.org

Transition-Metal Catalyzed Bond-Forming Reactions

The reactivity of this compound in the presence of transition metals is a key area of its chemical application. These reactions often involve the activation of C-H bonds or the formation of new carbon-carbon and carbon-heteroatom bonds.

Rhodium(III)-catalyzed C(sp2)–H bond functionalization of aryl imidates with cyclic 1,3-diones, including cyclohexane-1,3-dione, has been developed. acs.org This process leads to the synthesis of hydrophenanthridin-1(2H)-ones through a cascade of C-H activation and cyclization. acs.org While this study primarily used the unsubstituted cyclohexane-1,3-dione, it demonstrates a powerful method for constructing complex heterocyclic systems that could potentially be adapted for phenyl-substituted analogs.

Copper-catalyzed reactions have also been employed. For example, a copper(I)-catalyzed synthesis has been developed to generate all-carbon bis-quaternary centers on a cyclohexanone (B45756) ring, starting from a derivative of 3-phenylcyclohexane-1,2-dione. nih.gov This highlights the utility of copper catalysis in complex C-C bond formations involving phenyl-substituted cyclohexane (B81311) cores.

Furthermore, palladium catalysis is a cornerstone of modern organic synthesis, and while direct cross-coupling reactions with this compound are not specified, the general principles of reactions like the Suzuki-Miyaura, Heck, and Negishi couplings often rely on substrates bearing aryl and carbonyl functionalities. thermofisher.com The presence of both a phenyl group and a dicarbonyl system in this compound makes it a potentially versatile building block for such transformations.

Derivatization and Functionalization Strategies

Regioselective Modifications of the Cyclohexane (B81311) Ring

The cyclohexane-1,3-dione moiety is a versatile scaffold for a range of chemical transformations. The presence of two carbonyl groups and an acidic methylene (B1212753) proton at the C-2 position (which is substituted with a phenyl group in this case) allows for a variety of regioselective reactions.

The carbon atom at the C-2 position, situated between the two carbonyl groups, is highly acidic and can be readily deprotonated to form a stable enolate. This enolate is a potent nucleophile and can participate in various C-C bond-forming reactions.

Alkylation of 1,3-cyclohexanediones is a fundamental transformation for introducing alkyl groups onto the cyclohexane ring. While direct C-alkylation of 1,3-cyclohexanediones can be challenging due to the competing O-alkylation, various methods have been developed to favor the formation of C-alkylated products. oup.comnih.gov For instance, the use of specific bases and solvents can influence the regioselectivity of the reaction. In the context of 2-phenylcyclohexane-1,3-dione, alkylation would occur at the C-2 position, leading to 2-alkyl-2-phenylcyclohexane-1,3-diones. This approach has been utilized in the synthesis of complex molecules, including natural product analogs. nih.gov

Acylation reactions at the C-2 position are also a common functionalization strategy. Treatment of this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a suitable base, would yield 2-acyl-2-phenylcyclohexane-1,3-dione derivatives. These acylated products can serve as valuable intermediates for further synthetic transformations.

A study on the reaction of 2-alkynylthioanisoles with 1,3-dicarbonyl compounds, including 1,3-cyclohexanedione (B196179), demonstrated a one-pot cyclization-alkylation strategy to produce 2,3-disubstituted benzo[b]thiophenes. nih.gov Although this specific study did not use this compound, it highlights the potential for complex annulation reactions involving the nucleophilic character of the dione (B5365651).

Reagent ClassSpecific Reagent ExamplePosition of ModificationProduct Type
Alkyl HalideMethyl IodideC-22-Methyl-2-phenylcyclohexane-1,3-dione
Acyl ChlorideAcetyl ChlorideC-22-Acetyl-2-phenylcyclohexane-1,3-dione

The C-2 position of this compound is also a key site for the construction of spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmacologically active compounds. google.com

One common strategy for spirocyclization involves the reaction of the dione with a bifunctional electrophile. For example, reaction with a dihaloalkane in the presence of a base can lead to the formation of a spiro-fused cyclopropane (B1198618) or cyclobutane (B1203170) ring at the C-2 position. A study demonstrated the synthesis of 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes using (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) as the cyclopropanating agent. jst.go.jp While this was performed on various 1,3-cyclohexanediones, the methodology is applicable to the 2-phenyl derivative.

Another approach involves the use of hypervalent iodine reagents. These reagents can facilitate intramolecular cyclization reactions, leading to the formation of spirocyclic compounds. The development of general approaches to oxa-spirocycles has been achieved through iodocyclization, highlighting a powerful method for spiro-ring formation. rsc.org

Reagent/MethodSpiro Ring FormedKey Intermediate/Transition State
Dihaloalkanes (e.g., 1,2-dibromoethane)CyclopropaneDialkylated intermediate
(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonateCyclopropaneSulfonium (B1226848) ylide intermediate
IodocyclizationOxaspirocycleIodonium-induced cyclization

The two carbonyl groups of the cyclohexane-1,3-dione ring can be selectively reduced or the ring can be oxidatively cleaved.

Selective reduction of one of the carbonyl groups can lead to the formation of a hydroxyketone, which can exist in equilibrium with its cyclic hemiketal tautomer. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed for this purpose. The stereochemical outcome of the reduction can be influenced by the steric bulk of the phenyl group at the C-2 position. Desymmetrization of prochiral 2,2,5-trisubstituted cyclohexane-1,3-diones has been achieved through Ru-catalyzed hydrogenative reduction, yielding products with three stereocenters. dicp.ac.cn This highlights the potential for stereoselective reductions of the dione moiety.

Conversely, strong oxidizing agents can cleave the cyclohexane ring. For example, oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by oxidative workup can lead to the formation of dicarboxylic acids. The specific products would depend on the reaction conditions and the substitution pattern of the ring.

Reaction TypeReagent ExampleProduct Type
Selective ReductionSodium Borohydride (NaBH₄)3-Hydroxy-2-phenylcyclohex-2-en-1-one
Hydrogenative DesymmetrizationRuCl(R,R)-TsdpenChiral hydroxyketones
Oxidative CleavagePotassium Permanganate (KMnO₄)Dicarboxylic acids

Functionalization of the Phenyl Moiety

The phenyl ring of this compound provides another avenue for structural diversification. Standard aromatic functionalization reactions can be employed to introduce various substituents onto the phenyl ring, thereby modulating the electronic and steric properties of the entire molecule.

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effect of the cyclohexane-1,3-dione substituent needs to be considered. Given that the cyclohexanedione moiety is attached to the phenyl ring via a C-C bond, it is expected to be a deactivating group and a meta-director. However, the reaction conditions can sometimes influence the regioselectivity.

For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield primarily the meta-nitro derivative, 2-(3-nitrophenyl)cyclohexane-1,3-dione. Similarly, halogenation with a Lewis acid catalyst would introduce a halogen atom at the meta position.

Reaction TypeReagentsExpected Major Product
NitrationHNO₃, H₂SO₄2-(3-Nitrophenyl)cyclohexane-1,3-dione
BrominationBr₂, FeBr₃2-(3-Bromophenyl)cyclohexane-1,3-dione
Friedel-Crafts AcylationAcetyl chloride, AlCl₃2-(3-Acetylphenyl)cyclohexane-1,3-dione

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org If a halo-substituted derivative of this compound is available (e.g., from electrophilic halogenation), it can be used as a substrate in various cross-coupling reactions.

For example, a bromo-substituted derivative could undergo Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or alkyl group. Heck coupling with an alkene would introduce a vinyl substituent, and Sonogashira coupling with a terminal alkyne would introduce an alkynyl group. These reactions significantly expand the structural diversity that can be achieved from the this compound scaffold. The development of dual nickel/palladium-catalyzed reductive cross-coupling between aryl tosylates and aryl triflates, both derivable from phenols, further broadens the scope of potential cross-coupling partners. chemrxiv.org

Coupling ReactionSubstrateCoupling PartnerProduct Type
Suzuki-Miyaura2-(Bromophenyl)cyclohexane-1,3-dionePhenylboronic acid2-(Biphenyl)cyclohexane-1,3-dione derivative
Heck2-(Bromophenyl)cyclohexane-1,3-dioneStyrene2-(Stilbenyl)cyclohexane-1,3-dione derivative
Sonogashira2-(Iodophenyl)cyclohexane-1,3-dionePhenylacetylene2-(Phenylethynylphenyl)cyclohexane-1,3-dione derivative

Heterocyclic Annulation from this compound

The unique structural features of this compound, characterized by its reactive dicarbonyl moiety and the adjacent phenyl group, make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Through various derivatization and functionalization strategies, this diketone can be transformed into complex nitrogen-containing heterocycles, oxygen-containing ring systems, and extended polycyclic aromatic frameworks.

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the 1,3-dicarbonyl system in this compound readily lends itself to condensation reactions with nitrogen-based nucleophiles, leading to the formation of diverse nitrogen-containing heterocyclic structures.

One notable strategy involves the ring-opening cyclization of spirocyclopropanes derived from this compound. The reaction of 2'-arylcyclohexane-1,3-dione-2-spirocyclopropanes with primary amines proceeds regioselectively at room temperature to afford 2-aryltetrahydroindol-4-ones. jst.go.jp This method provides a direct route to the indole (B1671886) skeleton, a privileged structure in medicinal chemistry.

Furthermore, direct condensation reactions of 2-acyl-5-phenylcyclohexane-1,3-dione with various amines have been reported. For instance, the reaction with 2-aminopyridine (B139424) in toluene (B28343) at elevated temperatures yields the corresponding 2-pyridyl derivative. rsc.org Similarly, condensation with o-phenylenediamine (B120857) or its N-methylated analog produces benzodiazepine-related structures. rsc.org

Multi-component reactions offer an efficient pathway to more complex nitrogen heterocycles. The condensation of 5-phenylcyclohexane-1,3-dione (B1588847) with aromatic aldehydes and various amines can lead to the formation of acridine (B1665455) and quinoline (B57606) derivatives. researchgate.net For example, a one-pot synthesis involving 5-phenylcyclohexane-1,3-dione, isatin, and an aromatic or aliphatic amine, catalyzed by a heteroditopic macrocycle in water, can produce novel substituted pyrrolo[2,3,4-kl]acridinones. beilstein-journals.org This reaction proceeds through an initial condensation followed by an aerial oxidation or dehydrogenation to achieve the fully aromatic acridine core. beilstein-journals.org

The synthesis of various nitrogen-containing heterocycles from this compound and its derivatives is summarized in the table below.

Starting MaterialReagentsProductReference(s)
2'-Phenylcyclohexane-1,3-dione-2-spirocyclopropanePrimary Amine2-Phenyltetrahydroindol-4-one jst.go.jp
2-Acetyl-5-phenylcyclohexane-1,3-dione2-Aminopyridine, Toluene, 110 °C2-(1-((Pyridin-2-yl)amino)ethylidene)-5-phenylcyclohexane-1,3-dione rsc.org
2-Acetyl-5-phenylcyclohexane-1,3-dioneo-Phenylenediamine, TolueneCondensation Product rsc.org
5-Phenylcyclohexane-1,3-dioneIsatin, Aromatic/Aliphatic Amine, BATA-MC catalyst, H₂O, 100 °CSubstituted Pyrrolo[2,3,4-kl]acridinone beilstein-journals.org
5-Phenylcyclohexane-1,3-dioneAromatic Aldehydes, Amines, L-proline catalyst10-Substituted 3,6-diphenyl-9-aryl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione researchgate.net

Construction of Oxygen-Containing Heterocycles (e.g., Pyrans, Furans)

The construction of oxygen-containing heterocycles from this compound often involves the participation of one or both of its carbonyl groups in cyclization reactions.

A significant route to furan (B31954) derivatives is the Feist-Bénary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.org As a β-dicarbonyl compound, this compound is a suitable substrate for this reaction, leading to the formation of substituted furans. This reaction is typically catalyzed by amines like ammonia (B1221849) or pyridine (B92270). wikipedia.org

Another strategy for synthesizing oxygen-containing heterocycles utilizes the ring-opening cyclization of spirocyclopropane derivatives of this compound. An acid-catalyzed ring-opening cyclization of these spirocyclopropanes can lead to the formation of 2-aryltetrahydro-1-benzofuran-4-ones. jst.go.jp More specifically, the reaction of 2'-phenylcyclohexane-1,3-dione-2-spirocyclopropane with stabilized sulfonium ylides, such as dimethylsulfonium benzoylmethylide, in dichloromethane (B109758) at room temperature yields 2-benzoyl-3-phenyl-2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-one with high regioselectivity and stereoselectivity. semanticscholar.org This product can be further converted into highly substituted chromanes. semanticscholar.org

Additionally, iodine-catalyzed reactions of 5-phenylcyclohexane-1,3-dione have been reported to produce various 2H-pyrans. chemicalbook.comalfachemic.com While detailed mechanisms for this specific substrate are not extensively documented in the provided context, such reactions typically proceed through the formation of an enol intermediate which then partakes in a cyclization cascade. In some synthetic endeavors, O-cyclization products are observed as side products, for instance, during attempts to synthesize bicyclo[3.3.1]nonane derivatives via Michael-aldol type annulations. ucl.ac.uk

The following table summarizes key synthetic routes to oxygen-containing heterocycles from this compound and its derivatives.

Starting MaterialReagentsProductReference(s)
This compoundα-Halo Ketone, Amine catalystSubstituted Furan wikipedia.org
2'-Phenylcyclohexane-1,3-dione-2-spirocyclopropaneAcid catalyst2-Phenyltetrahydro-1-benzofuran-4-one jst.go.jp
2'-Phenylcyclohexane-1,3-dione-2-spirocyclopropaneDimethylsulfonium Benzoylmethylide, CH₂Cl₂2-Benzoyl-3-phenyl-2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-one semanticscholar.org
5-Phenylcyclohexane-1,3-dioneIodine catalyst2H-Pyrans chemicalbook.comalfachemic.com

Formation of Polycyclic Aromatic Systems

The carbon framework of this compound serves as a valuable building block for the synthesis of polycyclic aromatic systems through various cyclization and aromatization reactions.

A direct pathway to a phenanthrene (B1679779) derivative has been demonstrated through the alkylation of 5-phenyl-1,3-cyclohexanedione with 2-(2-naphthyl)-5-ethyliodide to yield 2-(2-naphthalen-2-ylethyl)-5-phenylcyclohexane-1,3-dione. journalcra.comscribd.com Subsequent cyclization of this intermediate leads to the formation of a phenanthrene derivative. journalcra.comscribd.com Further chemical transformations such as dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be employed to achieve full aromatization. journalcra.comscribd.com

Another approach involves the conversion of 5-phenylcyclohexane-1,3-dione into a biaryl precursor. Treatment of 5-phenylcyclohexane-1,3-dione with methanol (B129727) and sulfuric acid, followed by iodine, yields 5-phenyl-1,3-dimethoxybenzene. orgsyn.org This compound can then undergo further reactions, such as Birch reductive alkylation, to be used in the synthesis of more complex biaryl structures. orgsyn.org

General strategies for the synthesis of polycyclic aromatic hydrocarbons, such as naphthalenes and anthracenes, often involve cyclization reactions to form additional benzene (B151609) rings onto an existing aromatic structure. thieme-connect.de While not always starting directly from this compound, the principles of these reactions, including intramolecular cyclizations of substituted benzenes, are applicable to its derivatives. thieme-connect.de For instance, the condensation of N-arylmethylene-2-naphthylamines with 5-phenylcyclohexane-1,3-dione is a method for preparing hexahydrobenzo[a]phenanthridin-4-one derivatives, which are polycyclic systems. chemicalbook.comalfachemic.com

The table below outlines a key example of the formation of a polycyclic aromatic system from a derivative of this compound.

Starting MaterialReagentsIntermediateProductReference(s)
5-Phenyl-1,3-cyclohexanedione2-(2-Naphthyl)-5-ethyliodide2-(2-Naphthalen-2-ylethyl)-5-phenylcyclohexane-1,3-dionePhenanthrene derivative journalcra.comscribd.com
5-Phenylcyclohexane-1,3-dioneN-Arylmethylene-2-naphthylamines-Hexahydrobenzo[a]phenanthridin-4-one derivative chemicalbook.comalfachemic.com

Advanced Applications in Complex Molecule Synthesis and Material Science

Role as a Key Building Block for Natural Product Synthesis

While direct applications of 2-phenylcyclohexane-1,3-dione in the total synthesis of specific natural products are not extensively documented in the provided search results, the broader class of cyclohexanedione derivatives is fundamental to the synthesis of complex natural products. smolecule.com For instance, the desymmetrization of related 2,2,5-trisubstituted cyclohexane-1,3-diones has been employed in the formal synthesis of (-)-isocelorbicol. dicp.ac.cn The core structure of this compound serves as a versatile precursor for creating more complex molecular frameworks, a common strategy in the synthesis of natural products. ontosight.ai The reactivity of the dicarbonyl moiety and the phenyl group allows for a variety of chemical transformations essential for building the intricate structures of natural products. journalcra.com

Precursor for Medicinal Chemistry Scaffolds

The this compound scaffold is a significant starting point for the development of medicinally important molecules. Its derivatives have been explored for various therapeutic applications, including anticancer properties. ontosight.aikuleuven.beacs.org

Construction of Bicyclic and Polycyclic Frameworks

The chemical structure of this compound is conducive to the formation of bicyclic and polycyclic systems, which are common motifs in drug candidates. A notable application is in the synthesis of polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk These frameworks are the core of polyprenylated acylphloroglucinols (PPAPs), a family of natural products with diverse medicinal properties. ucl.ac.uk The synthesis often involves a Michael-aldol annulation reaction with enals, leading to the formation of the desired bicyclic ketols. ucl.ac.uk Furthermore, derivatives of 5-phenylcyclohexane-1,3-dione (B1588847) have been utilized in one-pot, three-component reactions to create carbocyclic fused 7-azaindoles, demonstrating the versatility of this scaffold in constructing complex heterocyclic systems. researchgate.netresearchgate.net

Synthesis of Spirocyclic Systems

The 1,3-dicarbonyl unit of this compound is a key feature that enables the synthesis of spirocyclic compounds. An efficient method for preparing 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes has been developed using (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126). jst.go.jp This reaction provides high yields of the corresponding spirocyclopropanes, which are valuable intermediates in organic synthesis due to the high reactivity of their strained ring. jst.go.jp These spirocyclic systems can then be used in ring-opening cyclization reactions to generate other important carbo- and heterocyclic compounds. jst.go.jp

Intermediate for Material Science Applications

Beyond its applications in life sciences, this compound and its derivatives show potential as intermediates in material science. smolecule.comontosight.ai The inherent reactivity and structural features of these compounds allow them to be incorporated into larger, functional organic materials.

Design and Synthesis of Functional Organic Materials

The synthesis of functional organic materials often relies on the use of versatile building blocks that can be modified to tune the material's properties. While specific examples of functional materials derived directly from this compound are not detailed in the search results, the principles of its reactivity suggest its utility in this area. The presence of the phenyl ring and the ketone functionalities allows for a range of chemical modifications, such as the introduction of various functional groups or polymerization, to create materials with desired electronic, optical, or thermal properties. The broader class of cyclohexane-1,3-dione derivatives has been investigated for such applications. ontosight.ai

Theoretical and Computational Investigations

Conformational Analysis and Energy Minima

The conformational landscape of 2-phenylcyclohexane-1,3-dione and its derivatives is influenced by the orientation of the phenyl group relative to the cyclohexane-1,3-dione ring. Theoretical conformational analysis, often employing molecular mechanics (MM3) and quantum chemical calculations (such as HF/6-31G**), is used to identify the lowest energy minima. researchgate.net

For similar structures like 2-phenyl-1,3-dioxanes, studies have shown that the preferred conformation of the phenyl group can be displaced from a simple bisectional or cisoid-bisectional arrangement. researchgate.net The introduction of substituents can further alter the rotational preference of the phenyl ring. researchgate.net In the case of phenylcyclohexane, computational methods have been successful in determining the conformational enthalpy, entropy, and free energy values that align well with experimental data. researchgate.net

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of this compound and its analogs is a key determinant of their reactivity. Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's chemical reactivity and kinetic stability.

For a related compound, 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione, the HOMO is localized on the cyclohexane-1,3-dione moiety, while the LUMO is distributed across the 4-chlorophenyl and acetyl groups. The energy gap (ΔE) between the HOMO and LUMO is an indicator of chemical reactivity. A smaller energy gap generally suggests higher reactivity.

The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the electronic properties and, consequently, the biological activity of these compounds. For instance, electron-withdrawing groups on the phenyl ring have been found to be essential for enhancing the antibacterial activity of certain derivatives.

Table 1: Frontier Molecular Orbital Data for a Related Cyclohexane-1,3-dione Derivative

Molecular Orbital Energy (eV) Localization
HOMO -6.32 Cyclohexane-1,3-dione moiety
LUMO -2.15 4-Chlorophenyl and acetyl groups
Energy Gap (ΔE) 4.17

Data for 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving cyclohexane-1,3-dione derivatives. For instance, density functional theory (DFT) calculations at the B3LYP/6-31G level have been used to model the mono-oxidation of similar cyclic dienes. uzh.ch These studies help in understanding whether a reaction proceeds through a concerted or a non-concerted pathway. uzh.ch

In the context of ozonolysis reactions of related compounds, quantum chemical calculations have been employed to study the formation and decomposition of intermediates like dioxiranes. uzh.ch These computational approaches provide a detailed picture of the reaction pathway, including the structures of transition states and intermediates.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes of flexible molecules like this compound. MD simulations can reveal the dynamic behavior of the molecule in different environments and identify the most populated conformations.

In studies of related inhibitors binding to proteins, MD simulations have been used to assess the stability of the ligand-protein complex. researchgate.net For example, simulations can show the root-mean-square deviation (RMSD) of the ligand and the number of hydrogen bonds it forms with the protein over time, providing insights into the binding stability. researchgate.net

Hydrogen Bonding and Non-Covalent Interaction Analysis

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in the structure and function of this compound and its derivatives. The diketone moiety can act as a hydrogen bond acceptor. nih.gov

In the solid state, the crystal structure of similar molecules, such as 2-(p-anilinophenyl)-2-phenylindan-1,3-dione, is stabilized by N-H···O=C hydrogen bonds and weak C-H···O=C interactions. researchgate.net The mechanism of action of related compounds can involve hydrogen bonding and electrostatic interactions. For instance, the dimethylamino group in 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione can participate in such interactions.

Computational methods like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize weak intermolecular interactions, such as C-H···π and slipped π···π stacking interactions, which can influence properties like concentration-quenching in fluorescent materials. researchgate.net

Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Phenylcyclohexane-1,3-dione, a detailed analysis of its ¹H (proton) and ¹³C (carbon-13) NMR spectra would be essential.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl group and the cyclohexanedione ring. The chemical shifts, multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants of these signals would provide information about the electronic environment and connectivity of the protons.

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons, the carbons of the phenyl ring, and the aliphatic carbons of the cyclohexane (B81311) ring would be characteristic.

However, specific, experimentally determined NMR data for this compound are not available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₂O₂. lookchem.com

A high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern observed in a mass spectrum would show characteristic losses of small molecules (e.g., CO, H₂O) and the formation of stable carbocations, which would be indicative of the phenyl and cyclohexanedione moieties.

Despite the importance of this technique, detailed mass spectral data, including specific m/z values and their relative intensities for this compound, are not documented in the available resources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the dione (B5365651) and the carbon-carbon double bonds (C=C) of the aromatic phenyl ring.

The stretching vibrations of the C=O bonds in a 1,3-dione system typically appear in the region of 1700-1740 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ range. Additionally, C-H stretching vibrations for both the aromatic and aliphatic protons would be present.

Unfortunately, an experimental IR spectrum with specific absorption frequencies for this compound is not available in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic data for this compound did not yield any results, indicating that its crystal structure has likely not been determined or is not publicly available.

Advanced Spectroscopic Techniques (e.g., UV-Vis, Raman, CD)

Other spectroscopic techniques could provide further insights into the electronic and structural properties of this compound.

UV-Vis Spectroscopy: This technique would provide information about the electronic transitions within the molecule, particularly those involving the phenyl ring and the dione system. The wavelength of maximum absorption (λ_max) would be characteristic of the chromophores present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for non-polar bonds.

Circular Dichroism (CD) Spectroscopy: If the compound is chiral, CD spectroscopy could be used to study its stereochemical properties.

No experimental data from these advanced spectroscopic techniques for this compound were found in the public domain.

Q & A

Q. What are the standard synthetic routes for 2-Phenylcyclohexane-1,3-dione, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves condensation reactions between cyclohexane-1,3-dione derivatives and aryl precursors under controlled conditions. Key parameters include:
  • Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to drive imine or enamine formation.
  • Temperature control : Reactions often proceed at 60–100°C to balance kinetics and side-product formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
    Purification via recrystallization or column chromatography ensures high purity (>95%) for research applications .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to mitigate inhalation risks (flammable vapors may form explosive mixtures with air) .
  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Storage : Inert atmosphere (N₂/Ar) and refrigeration (4°C) to avoid degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical techniques :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
  • NMR (¹H/¹³C) : Confirm regiochemistry (e.g., phenyl substitution at C2) and detect keto-enol tautomerism.
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₂H₁₂O₂: 188.0837 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests (MTT/WST-1) to confirm target specificity.
  • Purity verification : Cross-check synthetic batches via DSC (melting point consistency) and TGA (thermal stability) .
  • Statistical validation : Apply ANOVA or t-tests to differentiate biological noise from true activity .

Q. How can factorial design optimize the synthesis of this compound derivatives for enhanced bioactivity?

  • Methodological Answer : Use a 2³ factorial design to test variables:
VariableLow LevelHigh Level
Catalyst concentration0.1 mol%1.0 mol%
Temperature60°C100°C
Reaction time6 h24 h
Analyze yield and bioactivity (e.g., IC₅₀) to identify optimal conditions. Response surface methodology (RSM) refines interactions between factors .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :
  • DFT calculations : B3LYP/6-31G** level to map electron density (e.g., Fukui indices) at carbonyl carbons (C1/C3).
  • Molecular dynamics (MD) : Simulate solvent effects on transition states (e.g., THF vs. water).
  • COMSOL integration : Couple kinetic models with heat/mass transfer simulations for reactor scale-up .

Q. How do fluorinated analogs of this compound improve metabolic stability in preclinical studies?

  • Methodological Answer :
  • Fluorine introduction : Replace phenyl hydrogens with fluorine to enhance lipophilicity (logP) and reduce CYP450-mediated oxidation.
  • In vitro ADME : Microsomal stability assays (human liver microsomes) quantify half-life improvements.
  • Structure-activity relationship (SAR) : Correlate fluorine position (ortho/meta/para) with pharmacokinetic parameters (e.g., t₁/₂, AUC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.